N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Receptor Binding
One study focuses on the molecular interaction of a structurally similar compound (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) with the CB1 cannabinoid receptor. This research utilized AM1 molecular orbital methods for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting the compound's significant role in steric binding interactions with receptors (Shim et al., 2002).
Synthesis and Pharmacological Activities
Another study involved the synthesis of novel heterocyclic compounds derived from benzodifuranyl and 1,3,5-triazines, demonstrating their applications as anti-inflammatory and analgesic agents. This indicates the potential of compounds like N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-methylthiophene-2-carboxamide in medicinal chemistry (Abu‐Hashem et al., 2020).
Inhibitor Research
Research has been conducted on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identifying the triazine heterocycle as critical for high potency and selectivity. This highlights the compound's role in enzyme inhibition and its potential use in various disease models (Thalji et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the Polycomb Repressive Complex 2 (PRC2) . PRC2 plays a major role in transcriptional silencing, in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Mode of Action
The compound acts as a potent and selective inhibitor of EZH2 , the catalytic engine of the PRC2 complex . By inhibiting EZH2, it prevents the methylation of histone 3, thereby disrupting the function of the PRC2 complex .
Biochemical Pathways
The inhibition of EZH2 disrupts the normal function of the PRC2 complex, leading to changes in gene expression. This can affect various biochemical pathways, particularly those involved in cell growth and differentiation .
Result of Action
The inhibition of EZH2 and the subsequent disruption of the PRC2 complex can lead to changes in gene expression. This can result in the inhibition of cell growth and proliferation, particularly in cancer cells where PRC2 is dysregulated .
properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-11-8-12(24-10-11)14(22)17-9-13-18-15(20-16(19-13)23-2)21-6-4-3-5-7-21/h8,10H,3-7,9H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUZXHYTTVOYRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.